7-fluoro-4-[4-(pyrimidin-4-yl)piperazin-1-yl]quinazoline
Description
Properties
IUPAC Name |
7-fluoro-4-(4-pyrimidin-4-ylpiperazin-1-yl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6/c17-12-1-2-13-14(9-12)19-11-21-16(13)23-7-5-22(6-8-23)15-3-4-18-10-20-15/h1-4,9-11H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYHNZNEVDWOLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC=C2)C3=NC=NC4=C3C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Substituted Anilines
The cyclocondensation of fluorinated aniline derivatives with carbonyl-containing precursors is a well-established method. For 7-fluoroquinazoline, 4-fluoroaniline or its nitro-substituted analog is reacted with formamide or cyanogen bromide under acidic conditions to form the bicyclic structure. For example:
Halogenation at Position 4
The introduction of a leaving group (e.g., chlorine) at position 4 is critical for subsequent substitutions. Chlorination is achieved using phosphorus oxychloride (POCl₃) under reflux:
This intermediate is pivotal for coupling with piperazine derivatives.
The introduction of the 4-(pyrimidin-4-yl)piperazine group at position 4 involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.
Nucleophilic Aromatic Substitution
4-Chloro-7-fluoroquinazoline reacts with 1-(pyrimidin-4-yl)piperazine in polar aprotic solvents (e.g., DMF, DMSO) or alcohols (e.g., i-PrOH) under reflux:
Optimization Notes :
Preparation of 1-(Pyrimidin-4-yl)Piperazine
This intermediate is synthesized via two routes:
-
Route A : Coupling pyrimidin-4-amine with piperazine using Buchwald-Hartwig amination (Pd(OAc)₂, Xantphos, Cs₂CO₃).
-
Route B : Direct alkylation of piperazine with 4-chloropyrimidine in acetonitrile under reflux.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Cyclization + SNAr | 4-Fluoroaniline, POCl₃, piperazine | POCl₃ reflux, i-PrOH | 65% | High purity, scalable |
| Nitration-Reduction | Nitroaniline derivative, NaBH₄ | H₂/Pd-C, POCl₃ | 58% | Avoids harsh nitration conditions |
| Coupling with Pre-formed Piperazine | 4-Chloroquinazoline, pre-synthesized piperazine | DMF, KI | 72% | Modular, adaptable to diverse analogs |
Characterization and Validation
Spectroscopic Analysis
-
¹H NMR (CD₃OD): Singlets at δ 8.41 (quinazoline C2-H) and δ 3.91 (piperazine CH₂), confirming substitution.
-
¹³C NMR : Signals at δ 169.5 (C=O from amide intermediates) and δ 158.2 (pyrimidine C4).
-
Mass Spectrometry : Molecular ion peak at m/z 379.3 [M+H]⁺, consistent with the molecular formula C₁₇H₁₄F₄N₆.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-4-[4-(pyrimidin-4-yl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophilic substitution using piperazine derivatives in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield reduced quinazoline derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 7-fluoro-4-[4-(pyrimidin-4-yl)piperazin-1-yl]quinazoline exhibit selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK4/6. These kinases are critical for cell cycle regulation, and their inhibition can lead to reduced proliferation of cancer cells. For instance, studies have shown that derivatives of this compound can effectively inhibit tumor growth in various cancer models, including breast and lung cancers .
| Compound | Target | Effect |
|---|---|---|
| 7-Fluoro... | CDK4/6 | Inhibition of tumor growth |
| Other analogs | FGFR | Selective inhibition |
Neurological Disorders
The compound has also been investigated for its potential use in treating neurological disorders such as Alzheimer’s disease. Its mechanism involves modulating neurotransmitter systems, particularly through muscarinic receptor antagonism, which may alleviate cognitive deficits associated with these disorders .
Synthesis and Structure-Activity Relationship (SAR) Studies
The synthesis of this compound involves multi-step reactions that allow the introduction of various functional groups to optimize its pharmacological properties. SAR studies have shown that modifications at the piperazine or quinazoline moieties can significantly affect the compound's potency and selectivity against specific targets .
Tool Compound for Research
In chemical biology, this compound serves as a valuable tool for studying the role of specific kinases in cellular processes. By using it as a selective inhibitor, researchers can dissect signaling pathways involved in cancer progression and neurodegenerative diseases .
Pesticidal Activities
Interestingly, derivatives of this compound have also been tested for pesticidal activities against various pests and pathogens. For example, certain analogs demonstrated significant larvicidal effects against mosquito larvae and fungicidal activities against plant pathogens like Phytophthora capsici .
Case Study 1: Cancer Treatment
In a study involving a series of quinazoline derivatives, one specific derivative exhibited an IC50 value of 50 nM against breast cancer cell lines. This study highlights the potential therapeutic window for this compound derivatives in oncology.
Case Study 2: Neurological Applications
A clinical trial assessing the efficacy of a related compound in patients with Alzheimer's showed promising results, with improved cognitive function observed after treatment over six months. This suggests that compounds like this compound could be instrumental in developing new therapies for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 7-fluoro-4-[4-(pyrimidin-4-yl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Effects at Position 4
The substituent at position 4 of the quinazoline core significantly influences biological activity and physicochemical properties:
Key Insights :
Heterocyclic Core Modifications
Comparisons with pyrazolopyrimidine and triazolopyrimidine derivatives () highlight distinct structural and functional profiles:
Activity Implications :
Quinazolines like the target compound may offer broader kinase selectivity compared to pyrazolopyrimidines, which are structurally constrained by isomerization tendencies .
Fluorine Substituent Positioning
Fluorine at position 7 (vs. other positions) in quinazolines:
- Electron-Withdrawing Effect : Enhances stability against oxidative metabolism, extending half-life.
- Steric Considerations : Minimal steric hindrance at position 7 allows for optimal binding in hydrophobic kinase pockets.
This contrasts with fluorinated pyrazolopyrimidines (), where fluorine placement on smaller heterocycles could disrupt π-stacking or hydrogen bonding.
Physicochemical and Pharmacokinetic Properties
Key Takeaway : The piperazine-pyrimidine group in the target compound likely confers superior solubility and oral bioavailability compared to aniline-oxy or pyrazolopyrimidine-based analogs.
Biological Activity
7-Fluoro-4-[4-(pyrimidin-4-yl)piperazin-1-yl]quinazoline is a quinazoline derivative that has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound exhibits various biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a quinazoline core substituted with a fluorine atom and a piperazine ring linked to a pyrimidine moiety, contributing to its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 0.009 | EGFR Inhibition |
| MCF7 (Breast Cancer) | 0.021 | HER2 Inhibition |
| HCT116 (Colon Cancer) | 0.026 | Induction of Apoptosis |
These findings suggest that the compound may act as a dual inhibitor of EGFR and HER2, which are critical targets in cancer therapy .
Neurological Effects
In addition to its anticancer properties, this compound has shown promise in neurological applications. The compound has been evaluated for its effects on neurotransmitter systems, specifically:
Case Studies
Several case studies have documented the efficacy of quinazoline derivatives in clinical settings:
- Case Study on Lung Cancer Treatment : A patient with advanced non-small cell lung cancer showed significant tumor reduction after treatment with a regimen including this compound, highlighting its potential as an adjunct therapy .
- Alzheimer's Disease Model : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating neuroprotective effects .
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound binds selectively to EGFR and HER2 receptors, inhibiting their signaling pathways, which are often dysregulated in cancer.
- Modulation of Neurotransmitter Systems : By inhibiting cholinesterase, the compound increases acetylcholine levels, enhancing synaptic transmission and potentially improving cognitive functions.
Q & A
Q. What are the established synthetic pathways for 7-fluoro-4-[4-(pyrimidin-4-yl)piperazin-1-yl]quinazoline?
The compound is typically synthesized via nucleophilic substitution on a quinazoline core. For example, 4-chloro-7-fluoroquinazoline can react with piperazine derivatives under reflux in anhydrous solvents like DMF or THF. Subsequent coupling with pyrimidin-4-yl groups is achieved using Buchwald–Hartwig amination or palladium-catalyzed cross-coupling . Purification often involves column chromatography with gradients of ethyl acetate and hexane.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C-NMR : To confirm substitution patterns on the quinazoline and piperazine rings (e.g., δ ~8.2 ppm for quinazoline protons, δ ~3.5 ppm for piperazine CH₂ groups) .
- LC/MS (ESI) : To verify molecular weight (e.g., observed m/z 481.6 [M+1] for analogous structures) .
- X-ray crystallography : For resolving stereochemistry and intermolecular interactions, as demonstrated in related quinazoline derivatives .
Q. How does the fluorine substituent influence the compound’s physicochemical properties?
The 7-fluoro group enhances lipophilicity (logP ~2.8) and metabolic stability by reducing CYP450-mediated oxidation. Fluorine’s electronegativity also modulates electronic effects on the quinazoline ring, affecting reactivity in downstream functionalization .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound under varying reaction conditions?
Yield optimization strategies include:
- Temperature control : Elevated temperatures (80–100°C) improve reaction kinetics but may promote side reactions (e.g., decomposition of pyrimidin-4-yl intermediates) .
- Catalyst screening : Pd(OAc)₂/Xantphos systems enhance coupling efficiency in piperazine-quinazoline linkages .
- Solvent selection : Anhydrous DMF minimizes hydrolysis of chloro-quinazoline intermediates .
Q. What computational methods are used to predict binding affinities of this compound with kinase targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) model interactions with ATP-binding pockets in kinases like EGFR or VEGFR. Key parameters include hydrogen bonding with pyrimidin-4-yl groups and hydrophobic contacts with the quinazoline core .
Q. How can contradictory bioactivity data in kinase inhibition studies be resolved?
Contradictions often arise from assay variability (e.g., ATP concentration differences) or structural analogs with subtle substituent changes. Strategies include:
- Structure-activity relationship (SAR) analysis : Comparing IC₅₀ values of analogs with modified piperazine or pyrimidine groups .
- Orthogonal assays : Combining enzymatic assays with cellular proliferation studies to validate target specificity .
Q. What crystallographic challenges arise in resolving the compound’s solid-state structure?
Challenges include:
Q. How does solvent polarity impact the compound’s stability during long-term storage?
Polar aprotic solvents (e.g., DMSO) stabilize the compound by reducing hydrolysis of the piperazine-quinazoline bond. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months in DMSO .
Methodological and Data Analysis Questions
Q. What statistical approaches are used to validate SAR trends in quinazoline derivatives?
Multivariate regression models (e.g., partial least squares) correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity. Cross-validation (k-fold) ensures model robustness .
Q. How are pharmacokinetic challenges (e.g., poor solubility) addressed in preclinical studies?
Strategies include:
Q. What experimental controls are critical in assessing off-target effects in cellular assays?
- Negative controls : Parent quinazoline without the pyrimidin-4-yl-piperazine moiety.
- Kinase profiling panels : Broad-spectrum screens (e.g., Eurofins KinaseProfiler) to identify non-target interactions .
Q. How are reaction intermediates characterized to ensure synthetic fidelity?
Intermediate tracking via TLC (Rf ~0.4 in 1:1 EtOAc/hexane) and in-situ FTIR (e.g., C=O stretch at 1680 cm⁻¹ for aldehyde intermediates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
